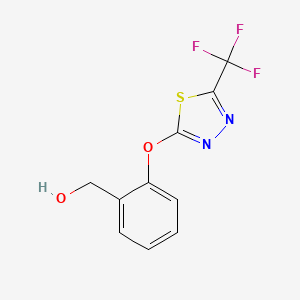
(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol typically involves the following steps:
Formation of the Thiadiazole Ring:
Attachment to Phenylmethanol: The thiadiazole derivative is then reacted with phenylmethanol under conditions that facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the phenylmethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylmethanol group.
Substitution: The trifluoromethyl group and the thiadiazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, amines, or ethers.
Scientific Research Applications
Chemistry
In chemistry, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and thiadiazole groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the known activities of similar compounds .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor for pesticides or herbicides .
Mechanism of Action
The mechanism of action of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2-(Trifluoromethyl)phenyl)methanol
- (2-Fluoro-5-(trifluoromethyl)phenyl)methanol
- (2-(Trifluoromethyl)phenyl)ethanol
Uniqueness
Compared to similar compounds, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C10H7F3N2O2S |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]phenyl]methanol |
InChI |
InChI=1S/C10H7F3N2O2S/c11-10(12,13)8-14-15-9(18-8)17-7-4-2-1-3-6(7)5-16/h1-4,16H,5H2 |
InChI Key |
HFVUCYHAMVGNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


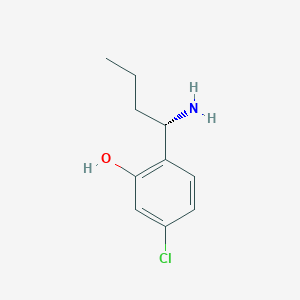
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)
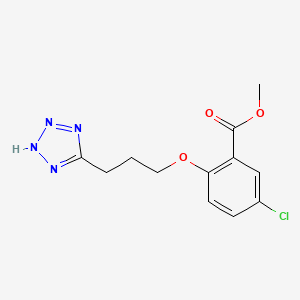

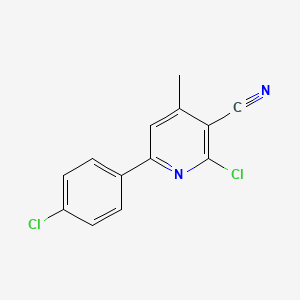
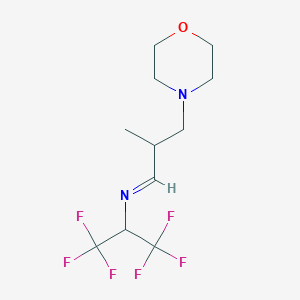
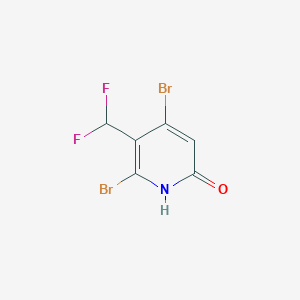

![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13092523.png)

![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
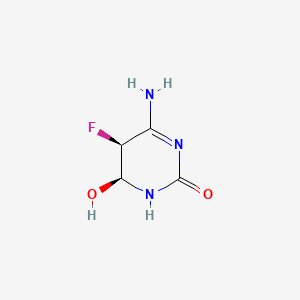
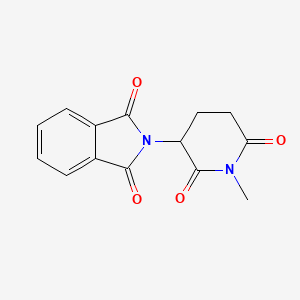
![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
